molecular formula C19H16F3N3O2S2 B6507246 Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]- CAS No. 1448053-02-8

Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]-

Cat. No.: B6507246
CAS No.: 1448053-02-8
M. Wt: 439.5 g/mol
InChI Key: KMOFLTOHCIJCJL-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a piperazine core substituted with a thiazole ring bearing a 3-thienyl group and a 4-(trifluoromethoxy)phenyl moiety. Its structure combines heterocyclic and aromatic components, making it a candidate for pharmacological studies. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiazole-thienyl system may contribute to electronic interactions in biological targets .

Properties

IUPAC Name

[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S2/c20-19(21,22)27-15-3-1-13(2-4-15)17(26)24-6-8-25(9-7-24)18-23-16(12-29-18)14-5-10-28-11-14/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFLTOHCIJCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127852
Record name Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448053-02-8
Record name Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448053-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [4-[4-(3-thienyl)-2-thiazolyl]-1-piperazinyl][4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

  • Structural Differences : Replaces the 3-thienyl-thiazolyl group with a thiophen-2-yl moiety and substitutes the trifluoromethoxy group with a trifluoromethylphenyl.
  • The thiophen-2-yl group may reduce steric hindrance relative to the bulkier thiazolyl-thienyl system .
  • Synthesis : Prepared via nucleophilic substitution, similar to methods in and , but with distinct α-halogenated ketones .

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-ylmethanone (CAS 540515-56-8)

  • Structural Differences : Substitutes the 3-thienyl group with a 4-methoxyphenyl-thiazolyl system and replaces trifluoromethoxy with a methoxy group.
  • Physical Properties: Property Target Compound CAS 540515-56-8 Molecular Weight Not Reported 379.48 g/mol Density Not Reported 1.257 g/cm³ Boiling Point Not Reported 587.9°C pKa Not Reported 5.93

(3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone

  • Structural Differences : Incorporates a pyrazolo-thiazole ring and a chloro-fluorophenyl group instead of thiazolyl-thienyl and trifluoromethoxyphenyl.
  • Biological Relevance : The pyrazolo-thiazole system may enhance π-π stacking in enzyme active sites, while the chloro-fluoro substituents improve halogen bonding interactions. This compound has shown promise in kinase inhibition studies .

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones (5a-h)

  • Structural Differences : Replace the thiazolyl-thienyl group with a 2-furyl moiety and introduce sulfonylbenzyl substituents.
  • Biological Activity: Compound 5h (2-furyl(4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone) demonstrated potent acetylcholinesterase inhibition (IC₅₀ = 2.91 μM) and antibacterial activity against Gram-positive strains. The sulfonyl group enhances solubility and metabolic stability compared to the trifluoromethoxy group .

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